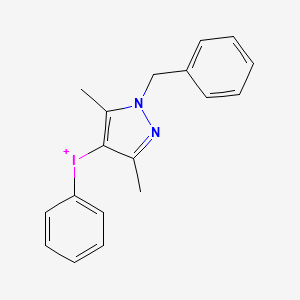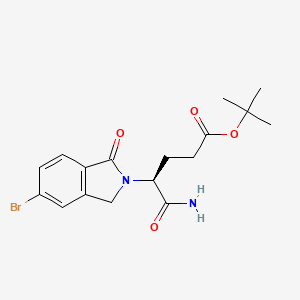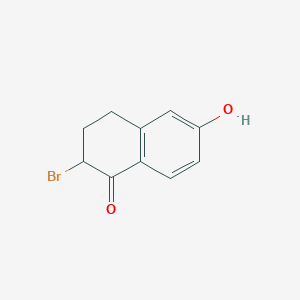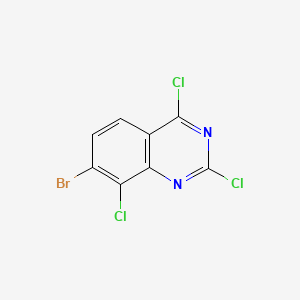![molecular formula C4H3N3S B13914032 Thiazolo[3,2-b][1,2,4]triazole](/img/structure/B13914032.png)
Thiazolo[3,2-b][1,2,4]triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiazolo[3,2-b][1,2,4]triazole is a heterocyclic compound that has garnered significant interest due to its diverse biological activities. This compound is characterized by a fused ring system consisting of a thiazole ring and a triazole ring. The unique structure of this compound contributes to its wide range of applications in medicinal chemistry, agrochemicals, and material science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Thiazolo[3,2-b][1,2,4]triazole can be synthesized through various methods. One efficient methodology involves a one-pot catalyst-free procedure at room temperature by reacting dibenzoylacetylene with triazole derivatives . Another approach includes the condensation of triazolethiones with α-halomethylcarbonyl compounds in the presence of a base such as sodium acetate or sodium carbonate . This reaction can be performed in acetone at room temperature, yielding thiazolo[3,2-b][1,2,4]triazoles .
Industrial Production Methods
Industrial production methods for this compound often involve scalable and cost-effective synthetic routes. The visible-light-mediated catalyst-free reaction of α-bromodiketones with 3-mercapto[1,2,4]triazoles under aqueous conditions is one such method . This green chemistry approach not only provides high yields but also reduces the ecological footprint of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
Thiazolo[3,2-b][1,2,4]triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where halogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions . Reaction conditions typically involve mild temperatures and solvents like ethanol or acetone .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thiazolo[3,2-b][1,2,4]triazoles .
Wissenschaftliche Forschungsanwendungen
Thiazolo[3,2-b][1,2,4]triazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Industry: The compound is used in the development of agrochemicals, such as herbicides and fungicides.
Wirkmechanismus
The mechanism of action of thiazolo[3,2-b][1,2,4]triazole involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, modulating the activity of enzymes involved in disease pathways . For example, it can inhibit cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects . Additionally, this compound can stabilize G-quadruplex structures, which are involved in the regulation of gene expression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Triazolo[1,5-a]pyrimidine
- Triazolo[3,4-b][1,3,4]thiadiazine
- Imidazo[2,1-b][1,3,4]thiadiazole
Uniqueness
Thiazolo[3,2-b][1,2,4]triazole stands out due to its unique fused ring system, which imparts distinct biological activities and chemical reactivity. Compared to similar compounds, it exhibits a broader range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . Its ability to stabilize G-quadruplex structures further distinguishes it from other heterocyclic compounds .
Eigenschaften
Molekularformel |
C4H3N3S |
|---|---|
Molekulargewicht |
125.15 g/mol |
IUPAC-Name |
[1,3]thiazolo[3,2-b][1,2,4]triazole |
InChI |
InChI=1S/C4H3N3S/c1-2-8-4-5-3-6-7(1)4/h1-3H |
InChI-Schlüssel |
PDGKPDALSDRSHF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC2=NC=NN21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-Oxa-5,6-diazaspiro[3.4]octan-7-one](/img/structure/B13913981.png)
![(2-Chloroimidazo[1,2-a]pyridin-7-yl)boronic acid](/img/structure/B13913984.png)


![6-Bromo-3-nitro-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13914002.png)
![[2-(4-Chloro-3-methylphenoxy)-1-cyclopropylethyl]amine hydrochloride](/img/structure/B13914004.png)



